N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(pyridin-2-yl)-L-alanine
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(pyridin-2-yl)-L-alanine is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for the α-amino moiety during solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions . This compound features a pyridin-2-yl substituent on the nitrogen of L-alanine, which introduces aromatic and coordination properties. The pyridine ring may enhance solubility in polar solvents and influence interactions in biological systems, such as metal binding or π-π stacking .
Properties
Molecular Formula |
C23H20N2O4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C23H20N2O4/c1-15(22(26)27)25(21-12-6-7-13-24-21)23(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-13,15,20H,14H2,1H3,(H,26,27)/t15-/m0/s1 |
InChI Key |
NSYANZYMOCSOAW-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1=CC=CC=N1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CC=N1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(pyridin-2-yl)-L-alanine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis may include fluorenylmethoxycarbonyl chloride, pyridine derivatives, and L-alanine. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(pyridin-2-yl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions may involve specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: May be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(pyridin-2-yl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous Fmoc-protected amino acids:
Key Structural and Functional Insights
Substituent Effects on Solubility :
- The pyridin-2-yl group in the target compound likely improves solubility in polar solvents (e.g., DMF, DMSO) compared to hydrophobic substituents like phenylsulfonyl or α-methyl groups .
- Furyl-containing analogs (e.g., ) exhibit moderate polarity due to the heteroaromatic ring but may aggregate in aqueous solutions.
Synthetic Accessibility: The target compound’s synthesis likely follows Fmoc-protection protocols similar to those for N-Fmoc-3-(2-furyl)-L-alanine, involving condensation of Fmoc-Cl with N-(pyridin-2-yl)-L-alanine . In contrast, sulfonamide derivatives (e.g., ) require additional steps, such as sulfonylation of the amino group, which may reduce overall yield .
Stability and Reactivity: Fmoc-protected compounds are base-labile (cleavable with piperidine), but electron-withdrawing groups (e.g., sulfonyl in ) may accelerate deprotection rates due to increased α-amino acidity. Bulky substituents (e.g., α-methyl in ) hinder racemization during peptide coupling, a critical advantage in SPPS.
Biological Relevance :
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